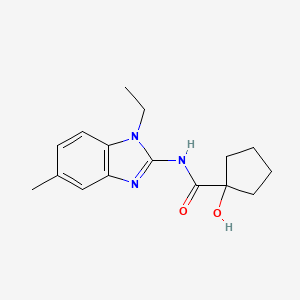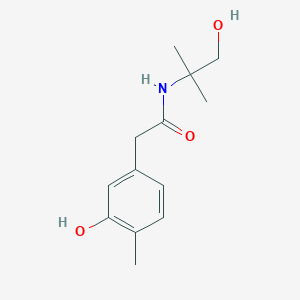![molecular formula C10H20N2O2 B6637927 2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide](/img/structure/B6637927.png)
2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide, also known as HEPP or Hydroxyethylpiperidine, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic molecule that has been found to possess several biochemical and physiological effects, making it a promising candidate for various applications.
作用機序
2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide exerts its effects through various mechanisms of action. It has been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and acetylcholine. This compound also acts as an antioxidant, protecting cells from oxidative stress and damage. Additionally, this compound has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects
This compound has been found to possess several biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including dopamine, serotonin, and acetylcholine. This compound has also been found to exhibit antioxidant activity, protecting cells from oxidative stress and damage. Additionally, this compound has been found to inhibit the activity of enzymes involved in the inflammatory response, leading to anti-inflammatory and analgesic effects.
実験室実験の利点と制限
2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide has several advantages for lab experiments. It is a synthetic molecule, making it easy to produce and purify. Additionally, it has been extensively studied for its neuroprotective, anti-inflammatory, and analgesic properties, making it a promising candidate for various applications.
However, there are also limitations to using this compound in lab experiments. It is a relatively new compound, and its long-term effects and safety profile are not yet fully understood. Additionally, this compound may have limited solubility in certain solvents, which may affect its efficacy in some experiments.
将来の方向性
There are several potential future directions for research on 2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide. One area of interest is its potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various neurotransmitters and enzymes.
Another potential future direction is the development of new synthetic derivatives of this compound with improved efficacy and safety profiles. Additionally, research is needed to explore the potential of this compound for the treatment of other conditions, such as inflammatory disorders and pain management.
Conclusion
In conclusion, this compound is a promising synthetic molecule that has gained significant attention in the field of scientific research. It possesses several biochemical and physiological effects, making it a potential candidate for various applications. Further research is needed to fully understand the mechanism of action of this compound and its potential for the treatment of various conditions.
合成法
2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide can be synthesized using a simple and efficient method. It involves the reaction between 3-hydroxypropanoic acid and piperidine, followed by the addition of butanoyl chloride. The resulting product is this compound, which can be purified and isolated using standard techniques.
科学的研究の応用
2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide has shown potential for various scientific research applications. It has been extensively studied for its neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory conditions and pain management.
特性
IUPAC Name |
2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-3-9(10(11)14)12-5-4-8(6-12)7(2)13/h7-9,13H,3-6H2,1-2H3,(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMCIVAGSQSUHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)N1CCC(C1)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B6637851.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide](/img/structure/B6637865.png)
![[3-[[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]methylamino]phenyl]methanol](/img/structure/B6637872.png)
![[1-[[3-(2,3-dihydro-1H-inden-1-ylamino)phenyl]methyl]piperidin-4-yl]methanol](/img/structure/B6637874.png)
![N-[4-(hydroxymethyl)pyridin-3-yl]-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide](/img/structure/B6637877.png)
![1-(3,5-dimethylphenyl)-N-[(1-hydroxycyclopentyl)methyl]-N,5-dimethylpyrazole-3-carboxamide](/img/structure/B6637881.png)
![4-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]-1H-pyrrole-2-carbonitrile](/img/structure/B6637882.png)
![[3,3,5-Trimethyl-1-(oxolan-3-ylamino)cyclohexyl]methanol](/img/structure/B6637901.png)
![5-(2,5-Difluorophenyl)-1-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-3-ol](/img/structure/B6637906.png)
![[2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone](/img/structure/B6637913.png)
![N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide](/img/structure/B6637921.png)
![7-[1-(1,3-Benzoxazol-2-yl)ethyl]-3-ethoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B6637928.png)
